molecular formula C11H10INO B14888428 3-iodo-2,6-dimethylquinolin-4(1H)-one

3-iodo-2,6-dimethylquinolin-4(1H)-one

Cat. No.: B14888428
M. Wt: 299.11 g/mol
InChI Key: OUKGBIUXDMXGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-iodo-2,6-dimethylquinolin-4(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2,6-dimethylquinolin-4(1H)-one typically involves the iodination of 2,6-dimethylquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process would include steps such as purification by recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2,6-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-2,6-dimethylquinolin-4(1H)-one.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-iodo-2,6-dimethylquinolin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylquinolin-4(1H)-one: Lacks the iodine substituent, which may affect its reactivity and biological activity.

    3-chloro-2,6-dimethylquinolin-4(1H)-one: Similar structure with chlorine instead of iodine, potentially leading to different chemical and biological properties.

    3-bromo-2,6-dimethylquinolin-4(1H)-one: Bromine substituent may confer different reactivity compared to iodine.

Uniqueness

3-iodo-2,6-dimethylquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological activity. The iodine substituent may enhance certain properties, such as lipophilicity or binding affinity to specific targets.

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

3-iodo-2,6-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10INO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14)

InChI Key

OUKGBIUXDMXGFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.